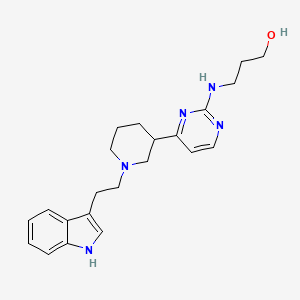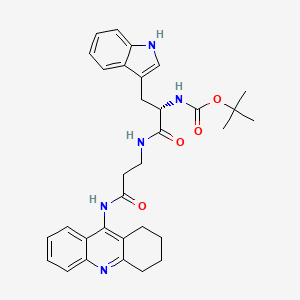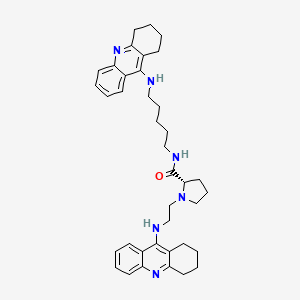![molecular formula C22H20N2OS B10792865 N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792865.png)
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is a complex organic compound featuring a thiazole ring and a tetracyclic structure. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and the construction of the tetracyclic core. Common reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
反応の種類
N,15-ジメチル-N-(1,3-チアゾール-2-イル)テトラシクロ[6.6.2.0{2,7}.0{9,14}]ヘキサデカ-2,4,6,9(14),10,12-ヘキサエン-15-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: チアゾール環は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応は、カルボニル基またはチアゾール環を標的にすることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤などがあります .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、チアゾール環の酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応は分子にさまざまな官能基を導入する可能性があります .
4. 科学研究への応用
N,15-ジメチル-N-(1,3-チアゾール-2-イル)テトラシクロ[6.6.2.0{2,7}.0{9,14}]ヘキサデカ-2,4,6,9(14),10,12-ヘキサエン-15-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 抗炎症作用と抗腫瘍作用について研究されており、薬物開発の候補となっています。
科学的研究の応用
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N,15-ジメチル-N-(1,3-チアゾール-2-イル)テトラシクロ[6.6.2.0{2,7}.0{9,14}]ヘキサデカ-2,4,6,9(14),10,12-ヘキサエン-15-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: この化合物は、酵素や受容体に結合して、その活性を阻害し、生物学的プロセスを調節することができます。
類似化合物との比較
類似化合物
2,4-二置換チアゾール: 抗菌作用や抗腫瘍作用など、さまざまな生物活性で知られています.
チアゾール誘導体: スルファチアゾールやリトナビルなど、それぞれ抗菌薬や抗レトロウイルス薬として使用されます.
独自性
N,15-ジメチル-N-(1,3-チアゾール-2-イル)テトラシクロ[6.6.2.0{2,7}.0{9,14}]ヘキサデカ-2,4,6,9(14),10,12-ヘキサエン-15-カルボキサミドは、チアゾール環と組み合わされた複雑なテトラシクリック構造により、独特な化学的および生物学的特性を持つため、ユニークです。 さまざまな化学反応を起こす能力と、潜在的な治療的応用により、科学研究と薬物開発にとって貴重な化合物となっています .
特性
分子式 |
C22H20N2OS |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C22H20N2OS/c1-22(20(25)24(2)21-23-11-12-26-21)13-18-14-7-3-5-9-16(14)19(22)17-10-6-4-8-15(17)18/h3-12,18-19H,13H2,1-2H3 |
InChIキー |
OODSITSYQDCJCK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)N(C)C5=NC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792783.png)
![4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine](/img/structure/B10792792.png)


![15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792826.png)


![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-methanesulfonamido-3-methoxyphenyl)acetate](/img/structure/B10792843.png)



![(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792864.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B10792871.png)

